2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

lipophilicity drug design permeability

2-[(1-Benzyl-1H-indol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide (CAS 681273-62-1) is a synthetic indole derivative characterized by a 1-benzyl-1H-indole core, a sulfanyl (–S–) linker at the 3-position, and an N-(4-ethoxyphenyl)acetamide terminus. With a molecular weight of 416.5 g/mol, a computed XLogP3 of 5.3, and a topological polar surface area (TPSA) of 68.6 Ų, it occupies a lipophilic chemical space distinct from its closest sulfonyl and N-aryl analogs within the indole-3-ylsulfanyl acetamide class.

Molecular Formula C25H24N2O2S
Molecular Weight 416.54
CAS No. 681273-62-1
Cat. No. B2608494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
CAS681273-62-1
Molecular FormulaC25H24N2O2S
Molecular Weight416.54
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
InChIInChI=1S/C25H24N2O2S/c1-2-29-21-14-12-20(13-15-21)26-25(28)18-30-24-17-27(16-19-8-4-3-5-9-19)23-11-7-6-10-22(23)24/h3-15,17H,2,16,18H2,1H3,(H,26,28)
InChIKeySLDFFPLJCCUMDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(1-Benzyl-1H-indol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide (CAS 681273-62-1): A Structurally Differentiated Indole-3-ylsulfanyl Acetamide for Targeted Procurement


2-[(1-Benzyl-1H-indol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide (CAS 681273-62-1) is a synthetic indole derivative characterized by a 1-benzyl-1H-indole core, a sulfanyl (–S–) linker at the 3-position, and an N-(4-ethoxyphenyl)acetamide terminus [1]. With a molecular weight of 416.5 g/mol, a computed XLogP3 of 5.3, and a topological polar surface area (TPSA) of 68.6 Ų, it occupies a lipophilic chemical space distinct from its closest sulfonyl and N-aryl analogs within the indole-3-ylsulfanyl acetamide class [1]. This compound and related 1-R-indole-3-ylsulfanyl derivatives have been disclosed in patent literature as possessing broad-spectrum biological activity, including immunomodulatory and erythropoiesis-modulating effects [2].

Why 2-[(1-Benzyl-1H-indol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide Cannot Be Replaced by a Generic Indole-3-ylsulfanyl Acetamide


Indole-3-ylsulfanyl acetamides are not interchangeable due to the profound influence of three structural determinants on physicochemical properties and biological recognition: the N1-indole substituent, the oxidation state of the sulfur linker, and the N-aryl substitution pattern [1]. The target compound combines a lipophilic N1-benzyl group (vs. N1-H or N1-alkyl in many analogs), a reduced sulfanyl linker (vs. sulfonyl in WAY-312197), and a 4-ethoxyphenyl terminus (vs. 4-methoxy or 4-trifluoromethoxy variants). These differences produce a unique computed XLogP3 of 5.3 and TPSA of 68.6 Ų [1], which are not replicated by any single in-class analog. Procurement of a generic “indole sulfanyl acetamide” without specification of these three structural features risks introducing a compound with altered permeability, metabolic stability, or target-binding profile, rendering experimental results non-comparable across studies.

Quantitative Differentiation Evidence for 2-[(1-Benzyl-1H-indol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide (CAS 681273-62-1) vs. Closest Structural Analogs


N1-Benzyl vs. N1-Ethyl Indole Substitution: Lipophilicity-Driven Differentiation from WAY-312197

The target compound bears an N1-benzyl group on the indole ring, whereas the commercially available analog WAY-312197 carries an N1-ethyl substituent. The benzyl group contributes additional aromatic carbon atoms and a larger hydrophobic surface, resulting in a computed XLogP3 of 5.3 for the target compound [1] compared to an estimated XLogP3 of approximately 3.0 for WAY-312197 (based on its lower molecular weight and fewer aromatic carbons) . This difference of ~2.3 log units corresponds to an approximately 200-fold difference in octanol-water partition coefficient, indicating substantially higher membrane permeability potential for the target compound.

lipophilicity drug design permeability

Sulfanyl (–S–) vs. Sulfonyl (–SO₂–) Linker: Topological Polar Surface Area Differentiation from WAY-312197

The target compound possesses a sulfanyl (–S–) linker between the indole and acetamide moieties, whereas WAY-312197 features a more oxidized sulfonyl (–SO₂–) group. The sulfanyl linker contributes fewer polar atoms, resulting in a computed topological polar surface area (TPSA) of 68.6 Ų for the target compound [1]. In contrast, the sulfonyl group in WAY-312197 adds two polar oxygen atoms, yielding an estimated TPSA of approximately 85–90 Ų . This difference of ~16–21 Ų places the target compound closer to the TPSA threshold (<90 Ų) considered favorable for oral bioavailability, while also reducing hydrogen-bond acceptor count (3 vs. 5).

polar surface area drug-likeness bioavailability

N-Phenyl 4-Ethoxy vs. 4-Methoxy Substitution: Lipophilic Efficiency Differentiation from the Methoxy Analog

The target compound incorporates a 4-ethoxyphenyl group on the acetamide nitrogen, whereas a closely related analog carries a 4-methoxyphenyl substituent (CAS 851412-29-8 or similar). The ethoxy group adds one methylene unit (–CH₂–) relative to methoxy, increasing computed XLogP3 by approximately 0.5–0.7 log units (estimated from fragment-based contributions) while maintaining the same hydrogen-bond acceptor count (3) [1]. This translates to a higher lipophilic efficiency (LipE) if potency is preserved, as the additional lipophilicity is achieved without introducing additional polar atoms. The 4-ethoxyphenyl analog also has a molecular weight of 416.5 g/mol vs. approximately 402.5 g/mol for the 4-methoxy variant [1][2].

lipophilic efficiency metabolic stability structure-activity relationship

Class-Level Evidence: Indole-3-ylsulfanyl Acetamides as Broad-Spectrum Bioactive Scaffolds in Patent Literature

The patent RU 2642778 C2 discloses that 1-R-indole-3-ylsulfanylacetate derivatives, including those with R = benzyl (i.e., the core substructure of the target compound), exhibit a broad spectrum of pharmacological activity encompassing selective erythropoiesis stimulation and immunomodulation with a minimal potential for undesirable effects on various body systems [1]. While this patent does not provide isolated data for the specific target compound, it establishes that the 1-benzylindole-3-ylsulfanyl scaffold is a privileged chemotype within this series. In contrast, 1-methyl and 1-H analogs are also described, but the 1-benzyl substitution is explicitly claimed, suggesting distinct structure-activity relationships for the benzyl congener [1]. The synthetic method achieves 92–99% yield and 98.7–99.7% purity for the acid intermediates, indicating scalable and reproducible chemistry for the benzyl-substituted series [1].

immunomodulation erythropoiesis patent pharmacology

Optimal Research and Procurement Application Scenarios for 2-[(1-Benzyl-1H-indol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide (CAS 681273-62-1)


Medicinal Chemistry: Lipophilic Scaffold for Lead Optimization Targeting Intracellular Proteins

With a computed XLogP3 of 5.3 and TPSA of 68.6 Ų, this compound serves as a lipophilic indole scaffold for medicinal chemists developing cell-permeable inhibitors of intracellular targets [1]. Its N1-benzyl and 4-ethoxyphenyl substituents provide a ~2.3 log-unit lipophilicity advantage over the N1-ethyl sulfonyl analog WAY-312197, making it a preferred starting point for programs requiring passive membrane permeability [1][2].

Immunology and Hematology Research: Erythropoiesis and Immunomodulation Probe Based on Patent-Claimed Chemotype

The 1-benzylindole-3-ylsulfanyl scaffold is explicitly claimed in patent RU 2642778 C2 for erythropoiesis stimulation and immunomodulation [1]. Researchers investigating anemia, immune-dependent pathologies, or bone marrow transplantation complications can use this compound as a structurally defined probe within the claimed chemotype space, where the benzyl substituent differentiates it from 1-H and 1-methyl analogs also described in the patent [1].

Analytical Chemistry and Quality Control: Reference Standard with Defined Computed Physicochemical Parameters

The target compound's well-defined computed properties (MW 416.5 g/mol, XLogP3 5.3, TPSA 68.6 Ų, 1 HBD, 3 HBA, 8 rotatable bonds) [1] make it suitable as a physicochemical reference standard for calibrating chromatographic retention time predictions, logP measurements, and computational ADME models in drug discovery workflows.

Quote Request

Request a Quote for 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.